molecular formula C32H36N4O5S2 B15009134 4-(decyloxy)-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-(decyloxy)-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B15009134
M. Wt: 620.8 g/mol
InChI Key: MJJWDJOQDGQSFY-UHFFFAOYSA-N
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Description

4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitrophenyl group, and a decyloxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves multiple steps. One of the methods includes the protection of pyrocatechol with acetone to obtain 2,2-dimethyl piperonyl. This intermediate is then nitrated to form 5-nitryl-2,2-dimethyl piperonyl, followed by deprotection to yield 3,4-dihydroxy nitrobenzene. The final step involves reacting this intermediate with bromodecane and an ethylation reagent such as ethyl bromide or diethyl sulfate .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The materials used are commercially available, and the reaction conditions are mild, making the process cost-effective and straightforward .

Chemical Reactions Analysis

Types of Reactions

4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring and nitrophenyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H36N4O5S2

Molecular Weight

620.8 g/mol

IUPAC Name

4-decoxy-N-[2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C32H36N4O5S2/c1-2-3-4-5-6-7-8-9-19-41-27-16-13-23(14-17-27)31(38)34-25-15-18-28-29(21-25)43-32(35-28)42-22-30(37)33-24-11-10-12-26(20-24)36(39)40/h10-18,20-21H,2-9,19,22H2,1H3,(H,33,37)(H,34,38)

InChI Key

MJJWDJOQDGQSFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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